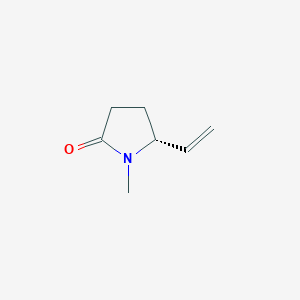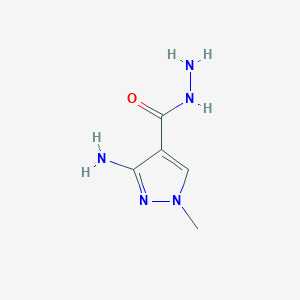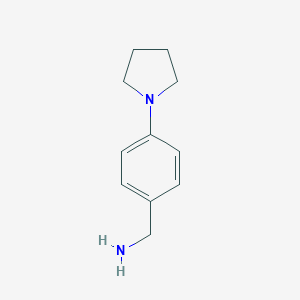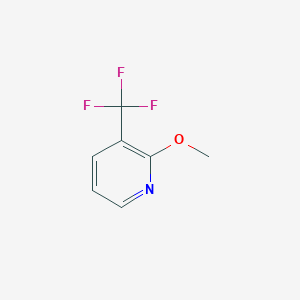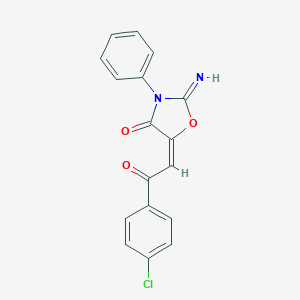
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone, also known as Linezolid, is a synthetic antibiotic that belongs to the oxazolidinone class. It is a potent antibacterial agent that is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Linezolid is a crucial alternative to traditional antibiotics, which have become ineffective due to the increasing prevalence of antibiotic-resistant bacteria.
作用機序
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone works by inhibiting bacterial protein synthesis through binding to the 23S ribosomal RNA of the bacterial ribosome. This prevents the formation of the initiation complex, which is necessary for the translation of mRNA into protein. This inhibition of protein synthesis ultimately leads to the death of the bacteria.
生化学的および生理学的効果
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone has been shown to have minimal toxicity and is generally well-tolerated by patients. It has a low potential for drug interactions and does not affect the metabolism of other drugs. 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone is metabolized in the liver and excreted in the urine. It has a half-life of approximately 5-7 hours.
実験室実験の利点と制限
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone is a potent antibacterial agent that is effective against a wide range of Gram-positive bacteria. It has a low potential for drug interactions and is generally well-tolerated by patients. However, 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone has some limitations in lab experiments. It is not effective against Gram-negative bacteria, and it is not suitable for use in certain patient populations, such as those with severe liver or kidney disease.
将来の方向性
There are several future directions for 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone research. One area of research is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Another area of research is the study of the mechanism of action of 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone and the development of new antibiotics that target the bacterial ribosome. Additionally, 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone may have potential applications in the treatment of viral infections, such as COVID-19.
合成法
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 4-chlorobenzaldehyde with ethyl glyoxalate to form a chalcone intermediate. The chalcone intermediate is then reacted with a primary amine to form an imine intermediate, which is further reacted with a phenylglycine derivative to form the final product, 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone.
科学的研究の応用
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone has been extensively studied for its antibacterial properties and has been used in various scientific research applications. It has been used to study the mechanism of action of antibiotics and the development of antibiotic resistance. 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone has also been used in the development of new antibiotics and in the treatment of bacterial infections in animals.
特性
CAS番号 |
122975-86-4 |
|---|---|
製品名 |
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone |
分子式 |
C17H11ClN2O3 |
分子量 |
326.7 g/mol |
IUPAC名 |
(5E)-5-[2-(4-chlorophenyl)-2-oxoethylidene]-2-imino-3-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C17H11ClN2O3/c18-12-8-6-11(7-9-12)14(21)10-15-16(22)20(17(19)23-15)13-4-2-1-3-5-13/h1-10,19H/b15-10+,19-17? |
InChIキー |
GZKDHGYKBZRHPO-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C(=O)C3=CC=C(C=C3)Cl)/OC2=N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC(=O)C3=CC=C(C=C3)Cl)OC2=N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC(=O)C3=CC=C(C=C3)Cl)OC2=N |
同義語 |
4-Oxazolidinone, 5-(2-(4-chlorophenyl)-2-oxoethylidene)-2-imino-3-phen yl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





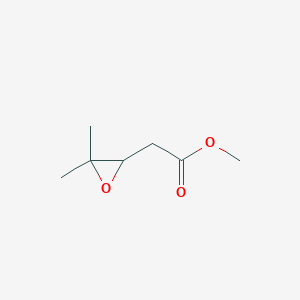




![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)


